molecular formula C14H15NO5 B1608985 Ethyl 2-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy)-2-methylpropionate CAS No. 40674-21-3

Ethyl 2-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy)-2-methylpropionate

Cat. No.: B1608985
CAS No.: 40674-21-3
M. Wt: 277.27 g/mol
InChI Key: UNZUMKCIIIFEJI-UHFFFAOYSA-N
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Description

Ethyl 2-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy)-2-methylpropionate is an organic compound that belongs to the class of isoindoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy)-2-methylpropionate typically involves the reaction of phthalic anhydride with an appropriate alcohol, followed by esterification. One common method involves the use of ethyl alcohol in the presence of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy)-2-methylpropionate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of ester derivatives.

Scientific Research Applications

Ethyl 2-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy)-2-methylpropionate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy)-2-methylpropionate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Ethyl 2-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy)-2-methylpropionate can be compared with other isoindoline derivatives, such as:

These compounds share structural similarities but differ in their functional groups and specific applications

Properties

IUPAC Name

ethyl 2-(1,3-dioxoisoindol-2-yl)oxy-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5/c1-4-19-13(18)14(2,3)20-15-11(16)9-7-5-6-8-10(9)12(15)17/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZUMKCIIIFEJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)ON1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20193660
Record name Ethyl 2-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy)-2-methylpropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20193660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40674-21-3
Record name Ethyl 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-2-methylpropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40674-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy)-2-methylpropionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040674213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy)-2-methylpropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20193660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-2-methylpropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.011
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy)-2-methylpropionate
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Ethyl 2-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy)-2-methylpropionate
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